molecular formula C5H7N3O2 B1274760 2-amino-5-methoxypyrimidin-4(3H)-one CAS No. 4763-35-3

2-amino-5-methoxypyrimidin-4(3H)-one

Cat. No.: B1274760
CAS No.: 4763-35-3
M. Wt: 141.13 g/mol
InChI Key: QWQSXGCANXFBCW-UHFFFAOYSA-N
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Description

2-Amino-5-methoxypyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Scientific Research Applications

2-Amino-5-methoxypyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . Precautionary measures include wearing protective gloves and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-methoxypyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4,6-dichloropyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups, followed by cyclization to form the desired pyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxypyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidinone ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinones depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-amino-5-methoxypyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxypyrimidine
  • 2-Amino-5-chloropyrimidin-4(3H)-one
  • 2-Amino-5-ethoxypyrimidin-4(3H)-one

Uniqueness

2-Amino-5-methoxypyrimidin-4(3H)-one is unique due to the presence of both amino and methoxy groups on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2-amino-5-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQSXGCANXFBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391085
Record name 2-Amino-5-methoxypyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4763-35-3
Record name 2-Amino-5-methoxypyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-METHOXY-PYRIMIDIN-4-OL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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